molecular formula C15H19N3O2 B608862 Mavacamten CAS No. 1642288-47-8

Mavacamten

Numéro de catalogue B608862
Numéro CAS: 1642288-47-8
Poids moléculaire: 273.33 g/mol
Clé InChI: RLCLASQCAPXVLM-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MYK-461, developed by MyoKardia, represents a groundbreaking class of drugs. It is an oral, cardiac-specific myosin inhibitor that targets cardiac myosin heavy chain ATPase activity. Unlike existing treatments, MYK-461 directly addresses the pathological physiology of HCM. By reversibly inhibiting the interaction between cardiac myosin and myofilaments, it reduces excessive myocardial contraction, enhances diastolic compliance, and improves energy metabolism .

Applications De Recherche Scientifique

MYK-461’s applications extend across various domains:

Mécanisme D'action

MYK-461’s mechanism involves inhibiting cardiac myosin ATPase activity. It specifically targets the myosin head, disrupting its interaction with actin filaments. This leads to reduced contractility and improved diastolic function.

Safety and Hazards

Mavacamten should be handled with care to avoid inhalation and contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition .

Analyse Biochimique

Biochemical Properties

Mavacamten is a selective, allosteric, reversible small molecular cardiac myosin inhibitor. It interacts with cardiac myosin, the fundamental motor protein of the sarcomere, by inhibiting its enzymatic activity. This inhibition reduces the formation of myosin-actin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound is extensively metabolized, primarily through the enzymes CYP2C19, CYP3A4, and CYP2C9 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes, particularly in cardiac cells. It decreases the levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide and high-sensitivity cardiac troponin I, indicating a reduction in left ventricular wall stress and myocardial injury . This compound also improves left ventricular outflow tract gradients, exercise capacity, and symptoms in patients with obstructive hypertrophic cardiomyopathy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin ATPase. This inhibition reduces the formation of actin-myosin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound stabilizes the auto-inhibited state of two-headed myosin and enhances auto-inhibition of ADP release .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown persistent and durable effects over time. An interim analysis after 48 weeks of treatment demonstrated reductions in left ventricular outflow tract obstruction, improvements in New York Heart Association functional class, and decreases in serum concentrations of N-terminal pro-B-type natriuretic peptide . Long-term studies up to 120 weeks have shown sustained improvements in left ventricular outflow tract gradients and left atrial volume index .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a feline model of obstructive hypertrophic cardiomyopathy, acute treatment with a this compound-like myosin inhibitor normalized contractility and increased systolic and diastolic chamber dimensions . In mice with established hypertrophy, this compound reduced left ventricular wall thickness and normalized the expression of genes related to cardiomyocyte contractility and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily being metabolized by the enzymes CYP2C19, CYP3A4, and CYP2C9 . It decreases the number of myosin heads that can enter “on actin” states, reducing the probability of force-producing and residual cross-bridge formation .

Transport and Distribution

This compound demonstrates low clearance, high volume of distribution, and long terminal elimination half-life. It shows high permeability and low efflux transport across cell membranes . This compound is extensively metabolized in the liver, primarily via CYP2C19, CYP3A4, and CYP2C9 .

Subcellular Localization

This compound targets the sarcomere, the basic contractile apparatus of the heart muscle. It stabilizes the auto-inhibited state of myosin, reducing the formation of actin-myosin cross-bridges . This targeting is crucial for its function in reducing myocardial contractility and improving myocardial energetic consumption.

Méthodes De Préparation

Synthetic Routes:: The synthesis of MYK-461 involves several steps, starting from readily available precursors. Unfortunately, specific synthetic routes are not widely disclosed due to proprietary considerations. research publications and patents may provide additional insights.

Industrial Production:: Details regarding large-scale industrial production methods are also closely guarded. As MYK-461 progresses through clinical trials, more information may become available.

Analyse Des Réactions Chimiques

MYK-461 modulates multiple steps in the myosin chemical cycle. Notably:

    Phosphorylation Release: MYK-461 reduces the rate-limiting step of ATP hydrolysis by cardiac myosin.

    Myosin-S1 Head Interaction: It decreases the number of myosin-S1 heads interacting with actin filaments during the transition from weak to strong binding states.

Common reagents and conditions used in MYK-461 reactions remain proprietary. Major products formed during its synthesis are not explicitly disclosed.

Comparaison Avec Des Composés Similaires

MYK-461 stands out due to its cardiac specificity and direct impact on HCM pathology. While other compounds exist, none have demonstrated comparable effects. Notable similar compounds include omecamtiv mecarbil (a cardiac myosin activator) and mavacamten analogs in development .

Propriétés

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLASQCAPXVLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1642288-47-8
Record name Mavacamten [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACAMTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.